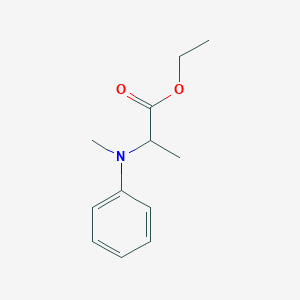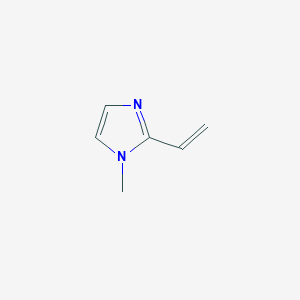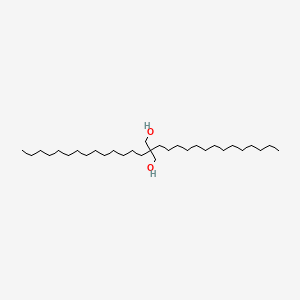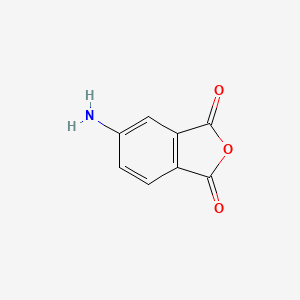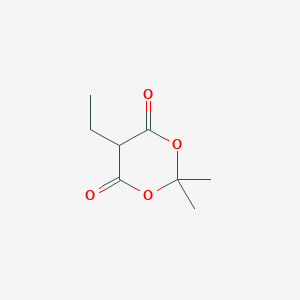
5-Ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione
Vue d'ensemble
Description
5-Ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione: is an organic compound with the molecular formula C8H12O4. It is a derivative of Meldrum’s acid, which is known for its utility in organic synthesis due to its high acidity and stability. This compound features a heterocyclic core with four carbon atoms and two oxygen atoms, forming a dioxane ring structure. It is a crystalline solid, sparingly soluble in water, and decomposes upon heating.
Mécanisme D'action
Target of Action
It’s structurally similar to meldrum’s acid or 2,2-dimethyl-1,3-dioxane-4,6-dione , which is widely used in organic synthesis, especially for multiple C-C bond formations due to its adequate acidity .
Mode of Action
For instance, Meldrum’s acid is known to accelerate Knoevenagel condensation reactions between aldehydes in ionic liquids .
Pharmacokinetics
Its solubility in dioxane suggests that it might have some degree of bioavailability.
Action Environment
The action of 5-Ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione could potentially be influenced by various environmental factors. For instance, its solubility in dioxane suggests that its action might be influenced by the solvent environment. Furthermore, its stability might be affected by factors such as temperature and pH.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Condensation Reaction: The original synthesis of Meldrum’s acid, from which 5-Ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione is derived, involves the condensation of malonic acid with acetone in the presence of acetic anhydride and sulfuric acid.
Alternative Synthesis: Another method involves the reaction of malonic acid with isopropenyl acetate (an enol derivative of acetone) in the presence of catalytic sulfuric acid.
Carbon Suboxide Route: A third route includes the reaction of carbon suboxide (C3O2) with acetone in the presence of oxalic acid.
Industrial Production Methods: Industrial production methods typically follow the same synthetic routes but are optimized for large-scale production. This includes controlled addition of reagents and maintaining specific reaction conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions due to the presence of active methylene groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Sulfuric acid, oxalic acid.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted dioxane derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Heterocycles: Used as a starting material for the synthesis of various heterocyclic compounds.
Knoevenagel Condensation: Facilitates the formation of carbon-carbon bonds in the presence of aldehydes.
Biology and Medicine:
Pharmaceutical Intermediates: Acts as an intermediate in the synthesis of bioactive molecules and pharmaceuticals.
Industry:
Polymer Synthesis: Utilized in the production of polymers and copolymers.
Photochemistry: Involved in the synthesis of photoswitches and other photochemically active compounds.
Comparaison Avec Des Composés Similaires
Meldrum’s Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione): Known for its high acidity and stability, used in similar synthetic applications.
Dimedone (5,5-Dimethyl-1,3-cyclohexanedione): Another diketone with similar reactivity but different structural properties.
Barbituric Acid: Shares some chemical properties but differs significantly in structure and applications.
Uniqueness: 5-Ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to its specific ethyl substitution, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable compound in specialized synthetic applications .
Propriétés
IUPAC Name |
5-ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-4-5-6(9)11-8(2,3)12-7(5)10/h5H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKUXPKKSOULRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)OC(OC1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396007 | |
| Record name | 5-ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17216-65-8 | |
| Record name | 5-ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



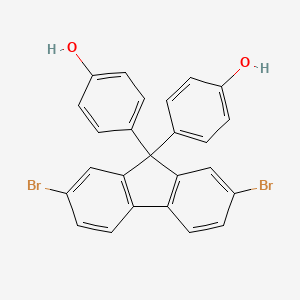
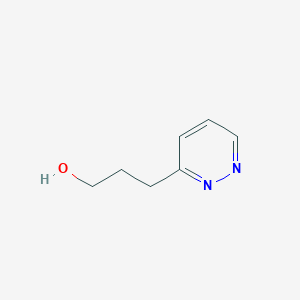


![Ethanol, 2-[2-(2-methylbutoxy)ethoxy]-](/img/structure/B3048443.png)

